molecular formula C20H22O3 B14181006 2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione CAS No. 927174-22-9

2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione

Cat. No.: B14181006
CAS No.: 927174-22-9
M. Wt: 310.4 g/mol
InChI Key: AHDHAOBRNZEUKF-UHFFFAOYSA-N
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Description

2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione is a complex organic compound belonging to the class of naphthofurans. This compound is characterized by its unique structure, which includes a naphthoquinone core fused with a furan ring, and additional ethyl and methylpentyl substituents. It is known for its potential biological activities, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione can be achieved through various synthetic routes. One common method involves the photochemical reaction of 2,3-disubstituted benzofurans. This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another approach involves the use of palladium-catalyzed coupling reactions, where 2-hydroxy-1,4-naphthoquinones are coupled with olefins to produce the desired naphthofuran derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly and cost-effective methods, such as visible-light-mediated cycloaddition reactions, is preferred to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce additional functional groups into the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound, altering its reactivity and biological properties.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions can produce alcohols or amines. Substitution reactions typically result in halogenated derivatives with enhanced reactivity.

Mechanism of Action

The mechanism of action of 2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione involves its interaction with specific molecular targets and pathways within cells. For instance, it has been shown to inhibit the activity of Src kinase, a key regulator of cell adhesion, motility, and invasion . By blocking Src kinase activity, the compound can suppress the migration and invasion of cancer cells, thereby exhibiting its anticancer effects. Additionally, it affects other signaling pathways, such as the focal adhesion kinase (FAK) and phosphatidylinositol 3-kinase (PI3K) pathways, further contributing to its biological activities .

Comparison with Similar Compounds

2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione can be compared with other similar compounds, such as naphtho[2,3-b]furan-4,9-dione and naphtho[1,2-b]benzofuran derivatives . These compounds share a similar naphthofuran core but differ in their substituents and specific biological activities. The unique combination of ethyl and methylpentyl groups in this compound contributes to its distinct reactivity and biological properties, making it a valuable compound for further research and development.

Properties

CAS No.

927174-22-9

Molecular Formula

C20H22O3

Molecular Weight

310.4 g/mol

IUPAC Name

2-ethyl-7-(4-methylpentyl)benzo[g][1]benzofuran-4,5-dione

InChI

InChI=1S/C20H22O3/c1-4-14-11-17-19(22)18(21)16-10-13(7-5-6-12(2)3)8-9-15(16)20(17)23-14/h8-12H,4-7H2,1-3H3

InChI Key

AHDHAOBRNZEUKF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(O1)C3=C(C=C(C=C3)CCCC(C)C)C(=O)C2=O

Origin of Product

United States

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